4-Amino-3-cyclopentylbutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
271579-95-4 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
4-amino-3-cyclopentylbutanoic acid |
InChI |
InChI=1S/C9H17NO2/c10-6-8(5-9(11)12)7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12) |
InChI Key |
ISPRESQXVWDLJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(CC(=O)O)CN |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 4 Amino 3 Cyclopentylbutanoic Acid
Stereoselective and Enantioselective Approaches to Compound Synthesis
The synthesis of 4-amino-3-cyclopentylbutanoic acid presents a significant stereochemical challenge due to the presence of a chiral center at the C3 position of the butanoic acid chain. Achieving high levels of stereoselectivity and enantioselectivity is crucial for the preparation of specific stereoisomers. This section explores potential strategies to control the stereochemical outcome of the synthesis.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a chemical transformation with high stereocontrol. wikipedia.orgresearchgate.net For the synthesis of this compound, a chiral auxiliary could be employed to guide the stereoselective introduction of the cyclopentyl group.
One potential approach involves the use of Evans oxazolidinone auxiliaries. wikipedia.org The synthesis would begin by acylating a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate four-carbon chain precursor. The resulting N-acyloxazolidinone can then be enolized and subsequently alkylated with a cyclopentyl electrophile, such as cyclopentyl bromide. The steric hindrance imposed by the chiral auxiliary would direct the incoming electrophile to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched 3-cyclopentyl substituted carboxylic acid derivative, which can then be further elaborated to the final product.
Another well-established chiral auxiliary is pseudoephedrine. nih.govharvard.edu Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate. Alkylation of this enolate with a cyclopentyl halide would proceed with high diastereoselectivity, dictated by the chiral environment of the pseudoephedrine scaffold. The auxiliary can then be cleaved under mild conditions to afford the enantiomerically enriched carboxylic acid, a key intermediate for this compound.
Table 1: Potential Chiral Auxiliaries and Their Application
| Chiral Auxiliary | Proposed Application | Key Transformation |
| Evans Oxazolidinones | Asymmetric alkylation | Introduction of the cyclopentyl group |
| Pseudoephedrine | Asymmetric alkylation | Introduction of the cyclopentyl group |
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis offers an elegant and efficient alternative to the use of stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.
A plausible strategy for the asymmetric synthesis of this compound involves the conjugate addition of a cyclopentyl nucleophile to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. For instance, the Michael addition of a cyclopentyl organometallic reagent to a derivative of crotonic acid could be catalyzed by a chiral copper-bisoxazoline complex. The chiral ligand would coordinate to the metal center, creating a chiral environment that directs the approach of the nucleophile, thereby establishing the stereocenter at the C3 position with high enantioselectivity.
Chemoenzymatic Synthesis and Biocatalytic Transformations
Enzymes are highly efficient and selective catalysts that can be employed in organic synthesis to perform challenging transformations with excellent stereocontrol. nih.govnih.gov A chemoenzymatic approach to this compound could involve the use of an enzyme to resolve a racemic intermediate or to catalyze a key stereoselective step.
One potential biocatalytic strategy would be the asymmetric reduction of a γ-keto ester precursor, ethyl 3-cyclopentyl-4-oxobutanoate. nih.gov A wide range of ketone reductases are known to reduce ketones to the corresponding secondary alcohols with high enantioselectivity. The resulting chiral hydroxy ester could then be converted to the desired amino acid through standard functional group manipulations, such as conversion of the hydroxyl group to an azide (B81097) followed by reduction.
Alternatively, a transaminase could be used for the direct conversion of a keto acid precursor into the corresponding amino acid. researchgate.net The synthesis of the precursor, 3-cyclopentyl-4-oxobutanoic acid, would be a key step. A transaminase enzyme, in the presence of an amino donor, could then catalyze the stereoselective amination of the ketone to produce this compound with high enantiomeric excess.
Total Synthesis Approaches and Key Intermediates
Retrosynthetic Analysis and Disconnection Strategies
A retrosynthetic analysis of this compound suggests several possible disconnection points. The primary C-N bond disconnection reveals a γ-hydroxy or γ-keto acid precursor. A C-C bond disconnection at the C3-C4 bond could lead to a cyclopentylacetic acid derivative and a two-carbon synthon.
Scheme 1: Proposed Retrosynthetic Analysis
Based on this analysis, a plausible forward synthesis could start from cyclopentylacetic acid.
Convergent and Linear Synthetic Pathways
A linear synthetic pathway would involve the sequential modification of a single starting material. For example, starting from cyclopentylacetic acid, one could perform a chain extension followed by functional group manipulations to introduce the amino group.
A potential convergent synthesis could involve the Reformatsky reaction. The reaction between ethyl bromoacetate (B1195939) and cyclopentyl methyl ketone would generate a β-hydroxy ester. Dehydration to the α,β-unsaturated ester followed by conjugate addition of a nitrogen nucleophile, such as an azide, and subsequent reduction would lead to the target amino acid.
Table 2: Comparison of Proposed Synthetic Pathways
| Pathway | Description | Potential Advantages | Potential Disadvantages |
| Linear | Step-by-step modification of a single starting material. | Simpler planning and execution. | Potentially lower overall yield due to the number of sequential steps. |
| Convergent | Synthesis of separate fragments followed by coupling. | Higher overall yields, allows for parallel synthesis. | May require more complex coupling reactions. |
Protecting Group Chemistry in Amino Acid Synthesiswikipedia.orgorganic-chemistry.org
The strategic use of protecting groups is fundamental in the multi-step synthesis of polyfunctional molecules like amino acids. wikipedia.org These temporary modifications of functional groups prevent them from reacting under specific conditions, allowing for chemical transformations to occur at other sites within the molecule. wikipedia.org The selection of appropriate protecting groups is governed by their ease of introduction, stability under various reaction conditions, and the facility of their removal without affecting other parts of the molecule. organic-chemistry.org
Strategies for Amine Protection and Deprotection
The nucleophilic nature of the amine group makes its protection a critical step in amino acid synthesis to avoid unwanted reactions, such as acylation or alkylation, when the carboxylic acid moiety is being manipulated. Common protecting groups for the amine functionality include carbamates, which are known for their stability and selective removal.
Two of the most widely employed amine protecting groups are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.
Boc Group: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The deprotection of the Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the protecting group to release the free amine, isobutylene, and carbon dioxide.
Cbz Group: The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which provides mild deprotection conditions that are often compatible with other functional groups in the molecule.
Table 1: Common Amine Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions |
| tert-Butyloxycarbonyl (Boc) | -(C=O)O-C(CH₃)₃ | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acid (e.g., Trifluoroacetic acid) |
| Benzyloxycarbonyl (Cbz or Z) | -(C=O)O-CH₂-C₆H₅ | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) |
Carboxylic Acid Protection and Deprotection
The carboxylic acid group is typically protected as an ester to prevent it from reacting during transformations involving the amine group. The choice of ester is crucial as it dictates the conditions required for its subsequent removal.
Common strategies for carboxylic acid protection include the formation of methyl, ethyl, or benzyl esters.
Methyl and Ethyl Esters: These are among the simplest ester protecting groups and can be formed by Fischer esterification using the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. Deprotection is usually accomplished by saponification using a base, such as sodium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt.
Benzyl Esters: Benzyl esters are particularly useful because, like the Cbz group, they can be cleaved by catalytic hydrogenolysis. This allows for the simultaneous deprotection of a Cbz-protected amine and a benzyl-protected carboxylic acid in a single step, which can be an efficient strategy in the final stages of a synthesis.
The orthogonality of the carboxylic acid protecting group with the amine protecting group is a key consideration in the design of a synthetic route. For instance, a Boc-protected amine can be deprotected with acid while a methyl ester remains intact, and a Cbz-protected amine can be deprotected by hydrogenolysis without affecting a simple alkyl ester.
Table 2: Common Carboxylic Acid Protecting Groups and Their Deprotection Conditions
| Protecting Group | Structure | Reagent for Introduction | Deprotection Conditions |
| Methyl Ester | -COOCH₃ | Methanol (CH₃OH) / Acid Catalyst | Base Hydrolysis (e.g., NaOH) then Acid Workup |
| Ethyl Ester | -COOCH₂CH₃ | Ethanol (CH₂CH₃OH) / Acid Catalyst | Base Hydrolysis (e.g., NaOH) then Acid Workup |
| Benzyl Ester | -COOCH₂C₆H₅ | Benzyl Alcohol (C₆H₅CH₂OH) / Acid Catalyst | Catalytic Hydrogenolysis (H₂/Pd-C) |
Sustainable and Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to reduce the environmental footprint of chemical manufacturing. These principles focus on aspects such as atom economy, the use of renewable feedstocks, the reduction of derivatives (including protecting groups), the use of safer solvents and reagents, and the development of energy-efficient processes.
In the context of synthesizing this compound, several green chemistry approaches can be envisioned:
Biocatalysis: The use of enzymes as catalysts offers high selectivity and reactivity under mild conditions (aqueous solutions, near-neutral pH, and ambient temperature), significantly reducing the need for harsh reagents and organic solvents. For instance, transaminases could potentially be used for the asymmetric synthesis of the amino group, while lipases could be employed for the selective protection or deprotection of ester groups. Chemoenzymatic strategies, which combine enzymatic and chemical steps, can provide efficient and sustainable routes to chiral amino acids.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents. For example, conducting enzymatic reactions in aqueous media or using recyclable ionic liquids can significantly improve the environmental profile of a synthesis.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources, such as biomass, is a key aspect of green chemistry. While the synthesis of a specialized molecule like this compound may currently rely on petrochemical-based starting materials, future research could focus on developing pathways from bio-derived precursors.
By thoughtfully applying these principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.
Chemical Reactivity, Derivatization, and Functionalization of 4 Amino 3 Cyclopentylbutanoic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, allowing for the synthesis of a diverse range of derivatives.
Esterification and Amidation Reactions
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for producing esters. masterorganicchemistry.comresearchgate.net For 4-amino-3-cyclopentylbutanoic acid, this reaction would yield the corresponding ester, with water as a byproduct. masterorganicchemistry.com The reaction is an equilibrium, and to favor the formation of the ester, the alcohol is often used in excess. masterorganicchemistry.com
Amidation, the formation of an amide from a carboxylic acid and an amine, is another crucial transformation. Direct reaction between a carboxylic acid and an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming a non-reactive carboxylate salt. libretexts.org To overcome this, coupling reagents are employed to activate the carboxylic acid.
Reduction to Alcohols and Aldehydes
Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgbritannica.com This reaction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol. libretexts.org Softer reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.org Another reagent, borane (B79455) tetrahydrofuran (B95107) complex (BH₃-THF), can also be used for this reduction and offers a safer alternative to LiAlH₄. libretexts.org The selective reduction of carboxylic acids in the presence of other functional groups can be achieved under specific conditions. researchgate.net There are no general methods for the direct reduction of carboxylic acids to aldehydes. britannica.com
Coupling Reactions and Peptide Bond Formation
The formation of a peptide bond, which is an amide bond between two amino acids, is a cornerstone of peptide synthesis. bachem.com This process requires the activation of the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. bachem.com Various coupling reagents have been developed to promote this reaction efficiently and minimize side reactions like racemization. bachem.comuni-kiel.de
Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), and onium salts like HBTU and HATU. bachem.compeptide.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with coupling reagents to suppress racemization and improve reaction rates. peptide.comuniurb.it The choice of coupling reagent and reaction conditions is critical for achieving high yields and maintaining the stereochemical integrity of the amino acids. uni-kiel.de
Transformations Involving the Primary Amine Group
The primary amine group of this compound is a nucleophilic center that can participate in a variety of chemical transformations.
Acylation and Alkylation Reactions
Acylation of the primary amine involves the reaction with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically carried out under basic conditions. libretexts.org
Alkylation of primary amines with alkyl halides can be problematic as it often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com However, under controlled conditions or with specific reagents, selective mono-alkylation can be achieved. Reductive amination offers an alternative and often more effective method for the synthesis of more substituted amines from less substituted ones. masterorganicchemistry.com
Formation of Cyclic Derivatives (e.g., Lactams)
Lactams are cyclic amides that can be formed through intramolecular cyclization of amino acids. The formation of a δ-lactam from this compound would involve the formation of a six-membered ring. This intramolecular reaction can be promoted by activating the carboxylic acid group, which then reacts with the internal primary amine. Various methods have been developed for the synthesis of lactams, including the use of coupling reagents or the conversion of the amino acid to an intermediate that readily cyclizes. organic-chemistry.org The synthesis of substituted β-lactams, which are four-membered cyclic amides, has also been extensively studied due to their presence in important antibacterial agents. nih.govnih.govmdpi.com
Reactions with Carbonyl Compounds (e.g., Schiff Bases)
The primary amine group of this compound serves as a key site for chemical reactions, particularly with carbonyl compounds such as aldehydes and ketones. This reaction leads to the formation of imines, commonly known as Schiff bases. The formation of a Schiff base involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comresearchgate.netresearchgate.net This condensation reaction is typically reversible and can be influenced by factors such as pH and the presence of dehydrating agents. masterorganicchemistry.com
The general mechanism involves the attack of the nitrogen atom of the amino acid on the electrophilic carbonyl carbon. masterorganicchemistry.com This results in a tetrahedral intermediate which, after proton transfer and subsequent loss of water, yields the stable imine product. The formation of these Schiff bases is a common strategy in the synthesis of more complex molecules and in the study of enzyme mechanisms where similar imine linkages are formed with pyridoxal (B1214274) phosphate (B84403) (PLP). nih.govmdpi.com
For instance, amino acids can react with various aldehydes, such as salicylaldehyde (B1680747) or pyridine-2-carboxaldehyde, to form Schiff base ligands that can then coordinate with metal ions. researchgate.netmdpi.com These metal complexes have applications in catalysis and as antimicrobial agents. researchgate.netnih.gov While direct studies on this compound are limited, the reactivity of its amino group is expected to follow these general principles of Schiff base formation.
| Reactant 1 (Amino Acid Derivative) | Reactant 2 (Carbonyl Compound) | Product Type | Significance/Application |
| This compound | General Aldehyde (R-CHO) | Schiff Base (Imine) | Intermediate for further synthesis, ligand for metal complexes. |
| This compound | General Ketone (R-CO-R') | Schiff Base (Imine) | Intermediate for creating more complex molecular structures. |
| Amino Acids (general) | Pyridoxal Phosphate (PLP) | PLP-dependent enzyme intermediate | Crucial in many biological transamination and decarboxylation reactions. nih.gov |
| Amino Acids (general) | Salicylaldehyde | Tridentate Schiff base ligand | Formation of metal complexes with catalytic and biological activities. mdpi.com |
Modifications and Functionalization of the Cyclopentyl Ring
The cyclopentyl moiety of this compound offers a scaffold for various chemical modifications, allowing for the introduction of new functional groups and the alteration of the ring structure itself. These modifications can significantly impact the molecule's physical, chemical, and biological properties.
The saturated nature of the cyclopentane (B165970) ring makes it generally unreactive towards typical electrophilic and nucleophilic addition reactions that are common for unsaturated systems like alkenes. However, functionalization can be achieved through other means. For instance, the introduction of a double bond into the cyclopentyl ring, creating a cyclopentenyl moiety, would render it susceptible to electrophilic addition. acs.org
While direct electrophilic or nucleophilic addition to the saturated cyclopentyl ring is not a primary reaction pathway, derivatization strategies often involve creating unsaturation or introducing activating groups. For example, the synthesis of cyclopentene-based amino acids allows for further derivatization through reactions at the double bond. acs.org
More advanced synthetic methods can be employed to modify the cyclopentyl ring and introduce various substituents. These methods often involve multi-step sequences.
One approach to functionalizing cycloalkanes is through C-H activation, which allows for the direct introduction of new groups onto the ring. nih.gov For example, palladium-catalyzed C-H arylation has been used to functionalize cyclopentane carboxylic acids. nih.gov Such methods could potentially be adapted to introduce aryl groups onto the cyclopentyl ring of this compound derivatives.
Ring-closing metathesis (RCM) is another powerful technique used to construct functionalized cyclopentane rings from acyclic precursors. nih.gov This method allows for the synthesis of cyclopentane derivatives with various substituents and stereochemistries. nih.gov While this is a method for synthesis rather than a direct modification of a pre-existing ring, it highlights a strategy to access functionalized cyclopentyl amino acids.
Furthermore, post-synthesis modifications can include the introduction of substituents through radical reactions or by first creating an unsaturated cyclopentene (B43876) ring which can then undergo a variety of addition and cycloaddition reactions. acs.org The introduction of various functional groups such as hydroxyl, bromo, or carbonyl groups onto the cyclopentane ring has been documented in the synthesis of complex cyclopentane derivatives. beilstein-journals.org These strategies could potentially be applied to derivatives of this compound to create a library of analogues with diverse functionalities.
| Modification Strategy | Description | Potential Outcome for this compound |
| C-H Activation/Functionalization | Direct conversion of a C-H bond on the cyclopentyl ring to a C-C or C-heteroatom bond, often using a transition metal catalyst. nih.gov | Introduction of aryl, alkyl, or other functional groups onto the cyclopentyl ring. nih.gov |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene using a metathesis catalyst. A synthetic route to functionalized cyclopentenes. nih.gov | Synthesis of unsaturated analogs of this compound, allowing for further functionalization. nih.gov |
| Radical Cyclization | Formation of cyclic compounds through radical intermediates. acs.org | Can be used to construct the cyclopentyl ring with specific functionalities during synthesis. |
| Introduction of Unsaturation | Dehydrogenation or other elimination reactions to create a double bond within the cyclopentyl ring. | Formation of a cyclopentenyl derivative, enabling subsequent addition reactions. acs.org |
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Amino-3-cyclopentylbutanoic acid, both ¹H (proton) and ¹³C NMR would be employed for a comprehensive structural analysis.
¹H NMR Spectroscopy: A proton NMR spectrum would confirm the presence of all non-exchangeable protons and their respective electronic environments. The chemical shift (δ) of each proton is influenced by neighboring functional groups. Protons near the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the amine group would appear at a lower field (higher ppm value). Spin-spin coupling between adjacent protons would result in signal splitting, revealing the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The chemical shift of the carbonyl carbon in the carboxylic acid group is particularly characteristic and appears significantly downfield.
Predicted NMR Data: The following tables outline the predicted chemical shift ranges for the protons and carbons in this compound, based on typical values for similar structural fragments pdx.eduoregonstate.edulibretexts.orgdocbrown.infolibretexts.orglibretexts.org.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Broad Singlet |
| -CH₂-NH₂ | 2.8 - 3.2 | Multiplet |
| -CH(cyclopentyl)- | 2.0 - 2.5 | Multiplet |
| -CH₂-COOH | 2.2 - 2.6 | Multiplet |
| Cyclopentyl CH | 1.8 - 2.2 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 170 - 185 |
| -CH₂-NH₂ | 40 - 50 |
| -CH(cyclopentyl)- | 40 - 50 |
| -CH₂-COOH | 35 - 45 |
| Cyclopentyl CH | 30 - 40 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns uni-saarland.de.
For this compound (molecular formula: C₉H₁₇NO₂), the molecular weight is 171.24 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 171.
The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for amino acids include:
Decarboxylation: Loss of the carboxyl group (-COOH) as a neutral CO₂ molecule (44 Da) or a COOH radical (45 Da), leading to a significant peak at m/z 126 or 127 libretexts.org.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could involve the loss of the cyclopentyl group or other parts of the carbon chain libretexts.orgmiamioh.edu.
Loss of Water: A peak corresponding to [M-18]⁺ may be observed.
Cyclopentyl Fragmentation: The cyclopentyl ring itself can fragment, typically by losing ethene (C₂H₄, 28 Da), leading to characteristic peaks such as m/z 41 or 42 ([C₃H₅]⁺ or [C₃H₆]⁺) docbrown.info.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 171 | [C₉H₁₇NO₂]⁺ | (Molecular Ion) |
| 126 | [M - COOH]⁺ | COOH radical |
| 102 | [CH(NH₂)CH₂COOH]⁺ | Cyclopentyl radical |
| 69 | [C₅H₉]⁺ | C₄H₈NO₂ radical |
| 45 | [COOH]⁺ | C₈H₁₆N radical |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. As an amino acid, it exists as a zwitterion in the solid state, which influences the positions of the amine and carboxylate bands.
O-H Stretch: A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer libretexts.orgspectroscopyonline.com.
N-H Stretch: Primary amines typically show two bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. In the zwitterionic form, these bands are shifted and broadened due to the formation of the ammonium (B1175870) ion (-NH₃⁺), appearing in the 2800-3200 cm⁻¹ range, often superimposed on the O-H stretch libretexts.orgucalgary.ca.
C-H Stretch: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching of the cyclopentyl and butanoic acid aliphatic portions vscht.cz.
C=O Stretch: A strong, sharp absorption between 1710-1760 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid libretexts.org. In the zwitterionic state, this is replaced by the asymmetric stretch of the carboxylate anion (-COO⁻) around 1550-1610 cm⁻¹.
N-H Bend: The bending vibration of the primary amine appears around 1590-1650 cm⁻¹. For the ammonium ion, this deformation is found near 1500-1550 cm⁻¹ ucalgary.ca.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and O-H stretches are strong in IR, C-C and C-H vibrations are often more prominent in Raman spectra, making it useful for analyzing the cyclopentyl ring and the carbon backbone. The symmetric carboxylate stretch (~1400 cm⁻¹) is typically strong in Raman spectra.
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |
|---|---|---|---|
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Weak | Stretch |
| N-H (Amine/Ammonium) | 3300-3500 / 2800-3200 (broad) | Moderate | Stretch |
| C-H (Aliphatic) | 2850-2960 (strong) | Strong | Stretch |
| C=O (Carboxylic Acid) | 1710-1760 (strong) | Moderate | Stretch |
| COO⁻ (Carboxylate) | 1550-1610 (strong) | Moderate | Asymmetric Stretch |
| COO⁻ (Carboxylate) | ~1400 | Strong | Symmetric Stretch |
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. The molecule this compound has a chiral center at the carbon atom to which the cyclopentyl group is attached (C3).
To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. This can be a significant challenge for some amino acids cardiff.ac.uk. If suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) could be employed as an alternative technique to determine the crystal structure cardiff.ac.ukua.ptresearchgate.net.
A successful crystallographic analysis would provide:
Confirmation of Connectivity: The exact bonding pattern of the molecule.
Molecular Conformation: The preferred spatial orientation of the cyclopentyl ring relative to the butanoic acid chain in the solid state.
Stereochemistry: The absolute configuration (R or S) at the C3 chiral center, if a pure enantiomer is crystallized.
Intermolecular Interactions: Details of the hydrogen bonding network involving the amino and carboxylic acid groups, which dictates the crystal packing.
Without experimental data, a hypothetical data table is provided to illustrate the type of information obtained.
Table 5: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.5 |
| b (Å) | 5.4 |
| c (Å) | 10.2 |
| β (°) | 95.5 |
| Volume (ų) | 465.0 |
| Z (molecules/unit cell) | 2 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from reaction impurities and for determining its purity. Given its chiral nature, methods to assess enantiomeric excess (e.e.) are also critical.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for analyzing non-volatile compounds like amino acids.
Reversed-Phase (RP-HPLC): As a polar compound, it would have weak retention on standard C18 columns. Analysis might require derivatization to increase hydrophobicity or the use of ion-pairing reagents in the mobile phase waters.com.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar analytes and allows for the analysis of underivatized amino acids using a high organic content mobile phase nih.gov.
Chiral HPLC: To determine enantiomeric excess, a chiral stationary phase (CSP) is required. The differential interaction of the R and S enantiomers with the CSP allows for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high resolution and sensitivity but requires the analyte to be volatile and thermally stable. Amino acids are non-volatile and must be derivatized prior to analysis sigmaaldrich.commdpi.com. A common two-step derivatization involves:
Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl or butyl ester).
Acylation: The amino group is acylated (e.g., with trifluoroacetic anhydride or heptafluorobutyric anhydride). The resulting volatile derivative can be separated by GC and identified by MS. Chiral GC columns can be used to separate the derivatized enantiomers springernature.com.
Table 6: Potential Chromatographic Methods for Analysis
| Technique | Column Type | Mobile Phase / Conditions | Detection | Purpose |
|---|---|---|---|---|
| RP-HPLC | C18 (with ion-pairing agent) | Acetonitrile (B52724)/Water gradient | UV (after derivatization), MS | Purity Assessment |
| HILIC | Amide or Silica | Acetonitrile/Aqueous buffer gradient | MS | Purity Assessment (underivatized) |
| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose-based) | Hexane/Isopropanol | UV, MS | Enantiomeric Excess |
| GC-MS | Capillary (e.g., DB-5) | Temperature gradient | Mass Spectrometry | Purity, Identification (derivatized) |
The search results were primarily limited to supplier information for the compound, with no publicly available scientific literature detailing its kinetic characterization, co-crystallization with target proteins, radioligand binding, or effects on cellular signaling pathways.
Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content for each section and subsection of the provided outline. The absence of research findings and data for "this compound" in the public domain prevents the creation of the required data tables and the fulfillment of the user's instructions.
Mechanistic Biological Investigations and Molecular Target Identification Non Clinical Focus
Cellular Assays and Signaling Pathway Modulations (Non-clinical, mechanistic)
High-Throughput Screening for Biological Activity
High-throughput screening (HTS) is a critical first step in drug discovery, allowing for the rapid assessment of a compound's effect across a wide range of biological assays. For a GABA analogue such as 4-Amino-3-cyclopentylbutanoic acid, HTS would typically involve a panel of assays related to central nervous system (CNS) targets. These screens often utilize automated systems to test the compound's ability to interact with various receptors, ion channels, and enzymes.
While specific HTS data for this compound is not publicly available, compounds of this class are generally screened for activity at GABA receptors (GABA-A, GABA-B, and GABA-C), as well as for their ability to modulate GABAergic neurotransmission through other mechanisms like inhibition of GABA uptake or metabolism. These large-scale screens help to quickly identify primary biological activities and guide further, more detailed investigations.
Investigation of Intracellular Targets and Pathways
Following initial screening, research efforts turn to identifying the specific intracellular targets and signaling pathways affected by the compound. For GABA analogues, this involves exploring their interactions with key components of the GABAergic system. Studies on related cyclopentane (B165970) GABA analogues have shown that these compounds can interact with GABA receptors and transporters. For instance, a series of cyclopentane and cyclopentene (B43876) analogues of GABA were found to have significant activity at GABA-A receptors and on GABA uptake. nih.gov
Furthermore, the investigation of cyclopentane analogues on recombinant GABA-C receptors revealed that these compounds can act as partial agonists or antagonists, indicating a direct interaction with the receptor protein. nih.gov The specific stereochemistry of the analogues was found to be a crucial determinant of their activity and affinity for these receptors. nih.gov While these studies were not conducted on this compound itself, they provide a strong indication of the likely intracellular targets for this compound class.
Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding (Non-clinical)
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound and its analogues, researchers can identify the key chemical features responsible for its effects.
Identification of Key Pharmacophores for Target Engagement
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. For GABA analogues, the key pharmacophoric elements are the amino group and the carboxylic acid group, which mimic the endogenous neurotransmitter GABA. The cyclopentyl ring in this compound serves as a rigid scaffold that constrains the conformation of the GABA backbone, influencing its interaction with target proteins.
Studies on cyclopentane GABA analogues have highlighted the importance of the relative orientation of the amino and carboxylic acid groups for activity at GABA receptors and uptake sites. nih.gov The cyclopentane ring restricts the flexibility of the molecule, presenting a specific conformation to the target protein that can enhance binding affinity and selectivity compared to the more flexible GABA molecule.
Elucidation of Stereochemical Requirements for Activity
Stereochemistry plays a pivotal role in the biological activity of many drugs, and GABA analogues are no exception. The specific three-dimensional arrangement of atoms in this compound and its analogues is critical for their interaction with chiral biological targets like receptors and enzymes.
Research on the resolved isomers of related cyclopentane GABA analogues has demonstrated significant differences in their biological activity. For example, in a study of 4-aminocyclopent-1-ene-carboxylic acid, the (+)-(4S) enantiomer was a potent GABA-A agonist, while the (-)-(4R) enantiomer was a selective inhibitor of GABA uptake. nih.gov Similarly, for trans-3-aminocyclopentane-1-carboxylic acid, the individual isomers displayed specificity for either GABA receptors or GABA uptake sites. nih.gov These findings underscore the critical importance of stereochemistry in determining the pharmacological profile of this class of compounds.
Table 1: Biological Activity of Racemic Cyclopentane GABA Analogues
| Compound | Activity at GABA-A Receptors | Activity on GABA Uptake |
| 4-Aminocyclopent-1-ene-1-carboxylic acid | Potent | Considerable |
| trans-3-Aminocyclopentane-1-carboxylic acid | Potent | Considerable |
This table is based on data from a study on a series of cyclopentane GABA analogues and indicates the general activity profile. nih.gov
In Vivo Animal Model Studies Focused on Mechanism of Action (Non-clinical)
In vivo animal models are indispensable for understanding the physiological effects of a compound and its mechanism of action within a living organism. These studies provide crucial information that cannot be obtained from in vitro assays alone.
Pharmacokinetic and Pharmacodynamic Analysis in Animal Models
Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion. Pharmacodynamics (PD) describes what the drug does to the body, which is its mechanism of action and the resulting physiological effects. While specific PK/PD data for this compound are not available, general principles for this class of compounds can be inferred.
In animal models, the pharmacokinetic profile of a GABA analogue would be assessed by measuring its concentration in blood and various tissues over time after administration. This would provide information on its bioavailability, half-life, and volume of distribution. The pharmacodynamic effects would be evaluated by measuring physiological responses relevant to its expected mechanism of action, such as changes in neuronal activity or behavioral responses in models of epilepsy or pain. For example, in vivo studies with other GABA analogues have been conducted using PTZ-induced seizures in mice to demonstrate neuroprotective effects.
The relationship between the drug's concentration at the site of action (PK) and its observed effect (PD) is crucial for understanding its therapeutic potential. For a compound like this compound, PK/PD modeling in animal studies would help to establish a link between its concentration in the brain and its neuromodulatory effects.
Target Engagement and Biomarker Studies in Animal Models
Comprehensive searches of scientific literature and research databases have revealed a significant lack of available information regarding in-vivo target engagement and biomarker studies for the compound this compound in animal models.
While this compound and its hydrochloride salt are documented as being commercially available for research and as a pharmaceutical intermediate, there are no published studies detailing its specific molecular targets within a biological system. Consequently, information on how the engagement of such targets is measured in animal models, and the corresponding biomarkers used to quantify its biological effects, is not available in the public domain.
Scientific investigation into a compound's mechanism of action typically involves a series of preclinical studies. These studies are essential for identifying the molecular pathways a compound modulates and for establishing reliable methods to measure its activity and efficacy in living organisms. The absence of such published data for this compound indicates that this compound may be in the very early stages of research and development, or that studies conducted have not been publicly disclosed.
Therefore, it is not possible to provide detailed research findings or to construct data tables on target engagement and biomarker studies in animal models for this compound at this time. Further research and publication of findings in peer-reviewed scientific journals are required to elucidate the pharmacological profile of this compound.
Applications of 4 Amino 3 Cyclopentylbutanoic Acid in Advanced Chemical Research
Role as a Scaffold in Medicinal Chemistry Research (Pre-clinical)
In preclinical medicinal chemistry, the core structure of a molecule, or scaffold, is a critical determinant of its biological activity. 4-Amino-3-cyclopentylbutanoic acid serves as a valuable scaffold due to the properties conferred by its alicyclic β-amino acid structure. β-amino acids, in general, are of considerable interest because their inclusion in peptide sequences can enhance metabolic stability and impart specific secondary structures. chiroblock.comresearchgate.net The presence of the cyclopentyl ring further introduces conformational rigidity, a desirable trait in drug design that can lead to higher binding affinity and selectivity for biological targets. nih.govnih.gov This structural element is explored for its potential to generate novel therapeutic agents. nih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. wikipedia.org The incorporation of building blocks like this compound is a key strategy in peptidomimetic design. wikipedia.orgnih.gov As a β-amino acid, it extends the peptide backbone by an extra methylene unit compared to natural α-amino acids, which can alter hydrogen bonding patterns and induce unique folding behaviors. chiroblock.comillinois.edu
The cyclopentyl group imposes significant conformational constraints, which can help lock the molecule into a bioactive conformation that mimics secondary structures like β-turns or helices. nih.govnih.gov This pre-organization reduces the entropic penalty upon binding to a receptor, potentially increasing potency. The synthesis of peptidomimetics containing such cyclic β-amino acids often involves standard solid-phase or solution-phase peptide coupling techniques, where the unique amino acid is treated as a specialized building block. nih.govebrary.net
Table 1: Comparison of Structural Scaffolds in Peptidomimetics
| Scaffold Type | Key Features | Advantages in Drug Design | Example Moieties |
|---|---|---|---|
| α-Peptide | Natural peptide backbone | High biological activity, well-understood structures | Glycine, Alanine, etc. |
| β-Peptide | Homologated backbone | Increased proteolytic stability, novel secondary structures | β-Alanine, this compound |
| Peptoid | N-substituted glycine oligomers | Protease resistance, conformational flexibility | N-aryl glycine units |
Beyond simple peptidomimetics, this compound can be integrated as a key component into larger, more complex molecular architectures. Its bifunctional nature—possessing both an amine and a carboxylic acid group—allows it to be readily incorporated into diverse molecular frameworks using established synthetic methodologies. mdpi.com For instance, it can serve as a chiral building block in the total synthesis of natural product analogues or be used to link different pharmacophores together. The lipophilic cyclopentyl group can be exploited to modulate the solubility and membrane permeability of the final compound, which are critical aspects of drug development. nih.gov The development of novel synthetic methods, such as C-H functionalization, provides pathways to further modify such amino acid scaffolds, creating a wider array of complex molecules for biological screening. acs.org
Use as a Chemical Probe for Biological System Investigations
Chemical probes are small molecules used to study and manipulate biological systems. Amino acids and their derivatives are frequently adapted for this purpose. this compound can be chemically modified to serve as a probe. For example, a fluorescent dye could be attached to its amino group, allowing researchers to visualize the uptake and localization of the molecule within living cells. rsc.org Such fluorescent probes are invaluable for tracking metabolic pathways and investigating the function of amino acid transporters.
Furthermore, by incorporating a photoactivatable group, such as a diazirine, into the structure, the compound could be transformed into a photo-affinity label. acs.org This would enable researchers to identify the specific proteins or receptors that the this compound scaffold interacts with inside a cell, providing insights into its mechanism of action. The design of such probes often involves attaching reporter tags (like fluorophores) or reactive groups to the core scaffold without disrupting its fundamental interaction with biological targets. nih.gov
Table 2: Potential Modifications for Developing Chemical Probes
| Modification Type | Attached Moiety | Research Application |
|---|---|---|
| Fluorescent Labeling | Fluorescein, Rhodamine, BODIPY | Live-cell imaging, tracking metabolic flux, transport assays |
| Photo-affinity Labeling | Diazirine, Benzophenone | Identifying protein binding partners, target validation acs.org |
Application in Materials Science and Polymer Chemistry (e.g., as a monomer)
The unique chemical structure of this compound also lends itself to applications in materials science, particularly as a monomer for the synthesis of specialized polymers. Amino acid-based polymers are of growing interest due to their potential biocompatibility and biodegradability. rsc.orgmdpi.com The presence of both an amine and a carboxylic acid allows the molecule to undergo polycondensation reactions to form polyamides.
The cyclopentyl side group would be expected to influence the properties of the resulting polymer, potentially increasing its thermal stability and altering its mechanical properties compared to polyamides derived from linear amino acids. Such polymers could find applications in biomedical materials or as chiral stationary phases in chromatography. The synthesis of polymers from amino acid-derived monomers can be achieved through various techniques, including ring-opening polymerization of N-carboxyanhydride derivatives or radical polymerization of acryloyl-functionalized amino acids. mdpi.comrsc.org
Development of Novel Synthetic Methodologies Employing the Compound
This compound and related β-amino acids are not only components of final target molecules but also serve as platforms for developing new synthetic reactions. illinois.eduresearchgate.net The functional groups of the amino acid can be used to direct chemical transformations or to construct novel heterocyclic systems. For example, the amino and carboxyl groups can be used in multi-component reactions to rapidly build molecular complexity. nih.gov Research in this area focuses on using the inherent reactivity of the amino acid scaffold to facilitate novel bond formations or to synthesize libraries of compounds for high-throughput screening. The development of efficient, stereoselective routes to synthesize β-amino acids and their derivatives remains an active area of chemical research, as these compounds are valuable starting materials for a wide range of chemical products. chiroblock.comresearchgate.net
Future Directions and Emerging Research Avenues for 4 Amino 3 Cyclopentylbutanoic Acid
Development of More Sustainable and Efficient Synthetic Routes
The advancement of 4-Amino-3-cyclopentylbutanoic acid from a laboratory curiosity to a viable research tool or therapeutic lead hinges on the development of practical and scalable synthetic methodologies. Future research will likely pivot from classical, multi-step syntheses to more innovative and sustainable approaches, aligning with the principles of green chemistry.
Key areas of development include:
Asymmetric Catalysis: The molecule possesses at least two stereocenters, making stereocontrol a critical aspect of its synthesis. Future routes will likely employ enantioselective organocatalysis or transition-metal catalysis to establish these chiral centers with high fidelity. For instance, methods like the asymmetric Michael addition of malonates to nitroolefins, a proven strategy for creating β-substituted GABA derivatives, could be adapted. nih.gov This approach is considered a greener alternative as it often utilizes bifunctional organocatalysts under mild conditions. nih.gov
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity and operates under environmentally benign aqueous conditions. Engineered enzymes could be developed to catalyze key steps, such as the stereoselective amination of a ketone precursor or the resolution of a racemic mixture, a strategy that has been successfully applied to other high-value pharmaceutical intermediates. pitt.edu
Flow Chemistry: Continuous flow synthesis presents a significant opportunity for improving the safety, consistency, and scalability of chemical processes. For a molecule like this compound, a continuous-flow process could enable better control over reaction temperature and time, particularly for potentially hazardous or exothermic steps, leading to higher yields and purity compared to batch processing. nih.gov
Novel Reagents and Solvents: A major thrust in green chemistry is the reduction of hazardous waste. Research is expected to focus on replacing traditional solvents like dimethylformamide (DMF) with greener alternatives such as acetonitrile (B52724) or 2-methyltetrahydrofuran. acs.org Furthermore, developing catalytic cycles that minimize the use of stoichiometric reagents, particularly for protection and deprotection steps, will be crucial for creating an atom-economical synthesis. acs.org
Integration with Artificial Intelligence and Machine Learning in Chemical and Drug Discovery Research (Pre-clinical)
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the preclinical discovery and optimization of new chemical entities, including novel GABA analogs. nih.govnih.gov For a compound like this compound, these computational tools can accelerate research and development by making the process more predictive and efficient.
Emerging research avenues in this domain include:
| AI/ML Application | Description | Potential Impact on this compound Research |
| Quantitative Structure-Activity Relationship (QSAR) | ML models are trained on existing data from known GABA analogs to predict the biological activity of new, untested structures. nih.gov | Rapidly predict the binding affinity and functional activity of other derivatives, guiding the synthesis of more potent and selective compounds. |
| De Novo Drug Design | Generative AI models can design entirely new molecules from scratch that are optimized to fit a specific biological target and possess desirable drug-like properties. mdpi.comgubra.dk | Design novel analogs of this compound with improved potency for the α2δ subunit or enhanced selectivity over other targets. |
| ADME/Tox Prediction | AI algorithms can predict key pharmacokinetic and toxicity properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) based on molecular structure alone. nih.gov | Prioritize the synthesis of analogs with a higher probability of favorable safety and metabolic profiles, reducing late-stage attrition. |
| Target Identification and Pathway Analysis | AI can analyze vast datasets from genomics, proteomics, and clinical studies to identify novel biological targets or pathways that might be modulated by this class of compounds. researchgate.net | Uncover unexpected therapeutic applications for this compound beyond the traditional CNS disorders associated with GABA analogs. |
This table is interactive. Scroll to see the full content.
Applications in Chemical Biology and Advanced Bioimaging Research
Beyond its direct therapeutic potential, this compound can be developed into a sophisticated chemical tool to probe biological systems. The future in this area lies in creating derivatives that allow for the visualization and study of its molecular targets in their native environment.
Development of Chemical Probes: The core structure of this compound can be chemically modified by attaching functional groups, such as a fluorophore (e.g., a BODIPY or rhodamine dye) or a biotin (B1667282) tag. Such probes could be used in fluorescence microscopy or affinity pull-down experiments to visualize the subcellular localization of its binding sites (e.g., α2δ subunits on neuronal membranes) and identify interacting proteins. Similar compounds are often explored as biological probes to elucidate disease mechanisms. ontosight.ai
Advanced Bioimaging: A fluorescently-labeled version of this compound would be a powerful tool for advanced imaging techniques like Förster Resonance Energy Transfer (FRET) to study its binding kinetics in real-time in living cells. While genetically encoded sensors like iGABASnFR have been developed to image GABA itself, a small-molecule fluorescent probe provides a complementary approach to specifically track the engagement of a synthetic ligand with its receptor. nih.govbiorxiv.orgnih.gov
Incorporation into Peptidomimetics: As an unnatural amino acid, this compound could be incorporated into peptides. nih.gov The bulky and conformationally constrained cyclopentyl group could be used to induce specific secondary structures (e.g., turns or helices) in a peptide backbone, a common strategy in the design of peptidomimetics with enhanced stability and biological activity. pitt.edunih.gov
Challenges and Opportunities in Scale-Up and Process Chemistry (Academic context)
Moving a promising compound from discovery to extensive preclinical testing requires a significant increase in the quantity of material, a process known as scale-up. Within an academic or early-stage research context, this presents a unique set of challenges and opportunities distinct from large-scale industrial manufacturing.
Key Challenges:
Stereochemical Control: As previously noted, the molecule contains multiple chiral centers. Reproducibly controlling the stereochemistry on a larger scale (from milligrams to hundreds of grams) is a significant hurdle. A reaction that gives high diastereomeric or enantiomeric excess at a small scale may perform poorly upon scale-up due to changes in mixing and temperature gradients. researchgate.net
Reagent Stoichiometry and Cost: Many academic syntheses rely on expensive reagents or catalysts. The cost can become prohibitive at a larger scale. Furthermore, reactions that use multiple equivalents of a reagent lead to significant waste, complicating purification.
Purification Methods: Purification by column chromatography, the workhorse of the research lab, is inefficient and costly for producing large quantities of material. A major focus of process chemistry is to develop robust crystallization, precipitation, or extraction methods for purification. nih.gov
Opportunities for Innovation:
Telescoping and One-Pot Reactions: A key opportunity lies in redesigning the synthetic route to minimize the number of separate steps and purification procedures. "Telescoping" reactions, where the product of one step is carried directly into the next without isolation, can dramatically improve efficiency and reduce solvent waste.
Crystallization-Induced Resolution: For chiral molecules, developing methods for classical resolution using diastereomeric salt formation with a chiral acid or base is a scalable alternative to chiral chromatography. If a specific stereoisomer crystallizes preferentially, this can be an efficient method for obtaining enantiomerically pure material.
Process Analytical Technology (PAT): Implementing in-line analytical tools (e.g., IR or NMR spectroscopy) to monitor reaction progress in real-time can provide better control over the process, ensuring consistency and maximizing yield, even in an academic setting.
Q & A
Q. What are the optimal synthetic routes for 4-Amino-3-cyclopentylbutanoic acid to achieve high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Rhodium or Ruthenium complexes) ensures stereochemical control, particularly for introducing the cyclopentyl group. Enzymatic resolution of racemic mixtures via lipases or esterases can also isolate the desired enantiomer. For industrial-scale production, fermentation using genetically modified E. coli or S. cerevisiae strains optimized for cyclopentyl precursor incorporation may improve yield . Post-synthesis, purification via ion-exchange chromatography or recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess (>98%) .
Q. How can researchers validate the structural integrity and purity of synthesized this compound?
- Methodological Answer : Combine multiple analytical techniques:
- HPLC with chiral columns (e.g., Chiralpak® IC) to confirm enantiomeric ratio.
- NMR spectroscopy (¹H/¹³C) to verify cyclopentyl ring geometry and amine/acid proton environments. Key signals: δ ~1.5–2.0 ppm (cyclopentyl CH₂), δ ~3.2 ppm (amine NH₂), and δ ~12.5 ppm (carboxylic acid COOH) .
- Mass spectrometry (ESI-TOF) for molecular ion ([M+H]⁺) matching theoretical m/z (C₉H₁₇NO₂: 171.12 g/mol).
Cross-reference with certified reference standards from authoritative sources (e.g., NIST) .
Advanced Research Questions
Q. How can steric hindrance from the cyclopentyl group be mitigated during synthetic modifications (e.g., amide coupling)?
- Methodological Answer : Steric effects often reduce reactivity in acylation or alkylation reactions. Strategies include:
- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for the amine to minimize steric interference.
- Microwave-assisted synthesis : Enhances reaction kinetics under controlled temperature (80–120°C) and pressure.
- Catalytic systems : Employ Pd/C or Ni catalysts for selective C–N bond formation. Computational modeling (DFT) predicts transition-state energies to optimize reaction pathways .
Q. How should researchers address contradictions in pharmacological data (e.g., variable IC₅₀ values in kinase inhibition assays)?
- Methodological Answer : Data discrepancies may arise from assay conditions or metabolite interference. Follow these steps:
Validate assay reproducibility : Test across multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., SPR vs. fluorescence polarization).
Metabolite profiling : Use LC-MS/MS to identify degradation products or competing metabolites in biological matrices.
Structural analogs : Compare activity of this compound with phenyl or cyclohexyl derivatives to isolate stereoelectronic effects .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9, 37°C) and monitor via LC-MS over 72 hours.
- Thermal stress testing : Expose to 40–60°C for 1–4 weeks to simulate long-term storage.
- Light sensitivity : Use ICH Q1B guidelines to assess photodegradation under UV/visible light.
Degradation products (e.g., cyclopentanol derivatives) should be characterized for toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
